Alytesin
Overview
Description
Alytesin is a tetradecapeptide isolated from the skin of European discoglossid frogs. It is closely related to bombesin and ranatensin, both of which are also biologically active peptides (Anastasi, Erspamer, & Bucci, 1972).
Synthesis Analysis
The synthesis of Alytesin involves assembling the 1-5 and 6-14 fragments using methods like DCC-HONB or mixed anhydrides. This process results in the formation of potent peptides that affect body temperature and stimulate pancreatic juice secretion (Kuranova et al., 1989).
Molecular Structure Analysis
Alytesin and bombesin are tetradecapeptides differing only in the second and sixth residues from the NH2-terminus. This structural similarity extends to ranatensin, another peptide with related biological activity (Anastasi et al., 1972).
Chemical Reactions and Properties
Alytesin demonstrates significant biological activity. It decreases body temperature and stimulates the secretion of pancreatic juice. These reactions underscore its potential biological and pharmacological importance (Kuranova et al., 1989).
Physical Properties Analysis
While specific studies on Alytesin's physical properties are limited, its close relation to bombesin suggests similar properties. Bombesin-like peptides are known for their distinct activity spectrum on various smooth muscle preparations, indicating specific physical-chemical interactions (Erspamer et al., 1972).
Chemical Properties Analysis
Alytesin's chemical properties, particularly its interactions with biological systems, reflect its role as a biologically active peptide. Its influence on body temperature regulation and pancreatic secretion highlights its significant biochemical interactions and potential for therapeutic applications (Kuranova et al., 1989).
Scientific Research Applications
Thermoregulation Research : Alytesin has been found to have the same potency as bombesin in thermoregulation research. Bombesin is known for its effects on thermoregulation (Rivier & Brown, 1978).
Neuroendocrine Function : In the brains of steroid-primed male rats, alytesin stimulates the secretion of prolactin and growth hormone, indicating its significance in neuroendocrine studies (Rivier, Rivier, & Vale, 1978).
Physiological Effects : Alytesin has been shown to potently decrease body temperature and stimulate pancreatic juice secretion (Kuranova et al., 1989).
Appetite Regulation : In neonatal chicks, injections of alytesin induce short-term reduced feed intake, possibly mediated by the hypothalamus. This suggests its role in appetite regulation (Cline, Fouse, & Prall, 2008).
Smooth Muscle Activity : Alytesin, related to bombesin, exhibits a stimulant action on intestinal, uterine, and urinary tract smooth muscle (Erspamer et al., 1972).
Hypertension Treatment : Alytesin and its related peptides have potential applications in treating hypertension (Erspamer, 1988).
Antimicrobial Properties : Found in the venom of the midwife toad Alytes maurus, alytesin is a novel antimicrobial peptide with significant antimicrobial activity (König et al., 2012).
Pharmacological Activity : Alytesin is found to have similar pharmacological activity to bombesin, as both are bombesin-like peptides (Broccardo et al., 1975).
Peptide Sequencing : Alytesin and bombesin are analogous active tetradecapeptides from the skin of European discoglossid frogs, important for peptide sequencing studies (Anastasi, Erspamer, & Bucci, 1972).
Full Spectrum Activity : Alytesin-like peptides exhibit the full spectrum of activity of bombesin and alytesin, isolated from various animal tissues (Mazzanti, Erspamer, & Piccinelli, 1982).
Safety And Hazards
- Toxicity : Alytesin is generally considered safe at therapeutic doses. However, toxicity studies are essential.
- Allergenic Potential : Individuals with amphibian allergies should exercise caution.
- Environmental Impact : Assessing the impact of Alytesin production on midwife toad populations is crucial.
Future Directions
Researchers should explore:
- Clinical Applications : Investigate Alytesin’s potential as an antimicrobial agent or pain reliever.
- Structural Modifications : Design analogs with improved stability or enhanced bioactivity.
- Ecological Studies : Understand the ecological role of Alytesin in midwife toads.
properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]pentanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H106N22O17S/c1-33(2)23-46(86-61(101)43(15-12-21-74-68(71)72)82-52(94)29-76-59(99)44-17-19-51(93)81-44)60(100)77-31-54(96)89-56(37(8)91)67(107)85-45(16-18-50(69)92)62(102)88-48(25-38-27-75-41-14-11-10-13-40(38)41)63(103)80-36(7)58(98)90-55(35(5)6)66(106)78-30-53(95)83-49(26-39-28-73-32-79-39)65(105)87-47(24-34(3)4)64(104)84-42(57(70)97)20-22-108-9/h10-11,13-14,27-28,32-37,42-49,55-56,75,91H,12,15-26,29-31H2,1-9H3,(H2,69,92)(H2,70,97)(H,73,79)(H,76,99)(H,77,100)(H,78,106)(H,80,103)(H,81,93)(H,82,94)(H,83,95)(H,84,104)(H,85,107)(H,86,101)(H,87,105)(H,88,102)(H,89,96)(H,90,98)(H4,71,72,74)/t36-,37+,42-,43-,44-,45-,46-,47-,48-,49-,55-,56-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGGITPLKHZHOL-TXYKKBLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C4CCC(=O)N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@@H]4CCC(=O)N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H106N22O17S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40185027 | |
Record name | Alytesin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40185027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1535.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Alytesin | |
CAS RN |
31078-12-3 | |
Record name | Alytesin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031078123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alytesin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40185027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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